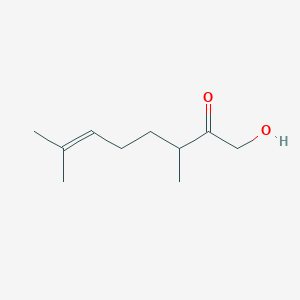
1-Hydroxy-3,7-dimethyloct-6-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hydroxy-3,7-dimethyloct-6-EN-2-one can be synthesized through the hydrogenation of geraniol or nerol over a copper chromite catalyst . Homogeneous catalysts are also used for the production of enantiomers .
Industrial Production Methods
Several million kilograms of citronellol are produced annually. The industrial production primarily involves the hydrogenation process mentioned above .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-3,7-dimethyloct-6-EN-2-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form citronellal.
Reduction: The compound can be reduced to form dihydrocitronellol.
Substitution: It can undergo substitution reactions to form various esters, such as citronellol acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Acetic anhydride or acetyl chloride in the presence of a base like pyridine is used for esterification.
Major Products Formed
Oxidation: Citronellal.
Reduction: Dihydrocitronellol.
Substitution: Citronellol acetate.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3,7-dimethyloct-6-EN-2-one has a wide range of applications in scientific research:
Chemistry: Used as a raw material for the production of rose oxide and other fragrances.
Biology: Studied for its role as a plant metabolite and its effects on plant physiology.
Medicine: Investigated for its potential antimicrobial and insect repellent properties.
Industry: Widely used in the fragrance industry for perfumes and cleaning products.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-3,7-dimethyloct-6-EN-2-one involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-3,7-dimethyloct-6-EN-2-one can be compared with other similar compounds:
Citronellal: An aldehyde form of citronellol, known for its strong lemon scent and insect repellent properties.
Nerol: An isomer of geraniol, also used in the fragrance industry.
These compounds share similar uses in the fragrance industry but differ in their chemical properties and specific applications.
Eigenschaften
CAS-Nummer |
24286-47-3 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-hydroxy-3,7-dimethyloct-6-en-2-one |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)10(12)7-11/h5,9,11H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
GILUWVHMCQOOCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


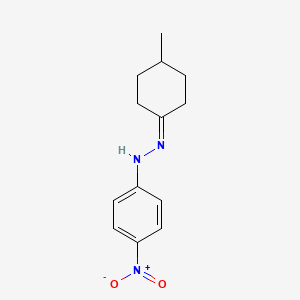
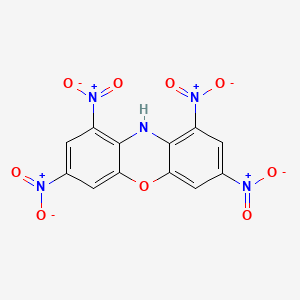
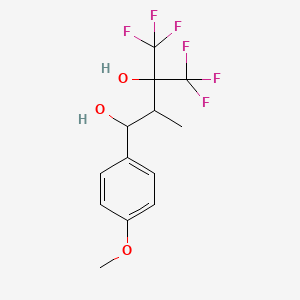
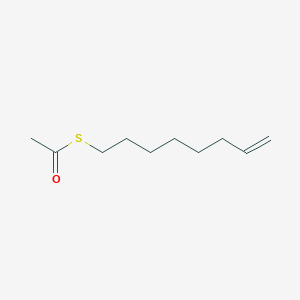
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
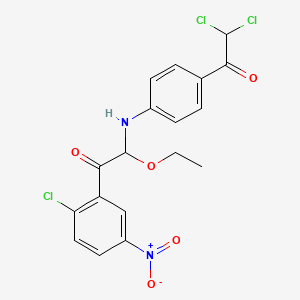
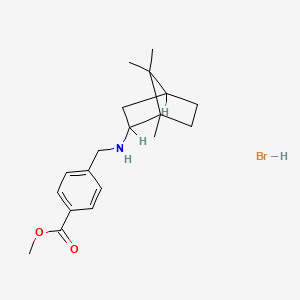
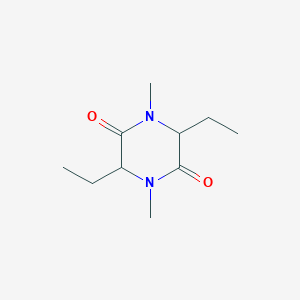
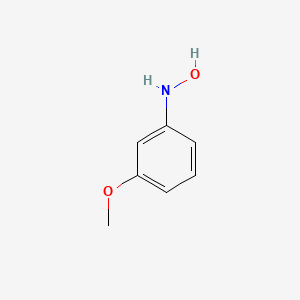
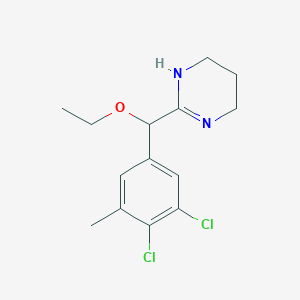
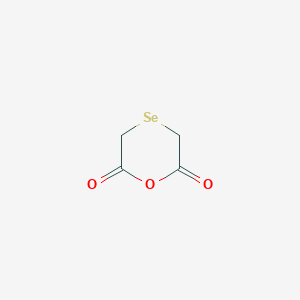
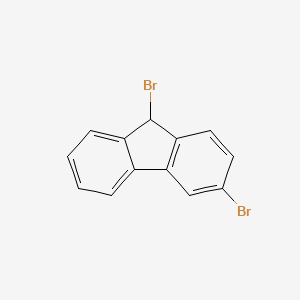
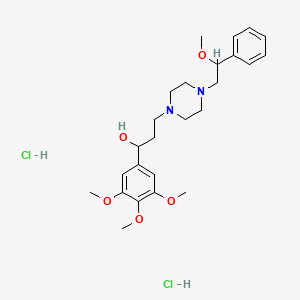
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
